2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide
Beschreibung
BenchChem offers high-quality 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c21-13-3-1-4-14(11-13)22-17(25)12-24-16-7-10-29-18(16)19(26)23(20(24)27)8-6-15-5-2-9-28-15/h1-5,7,9-11,16,18H,6,8,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYFFJUJQLJJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Indole derivatives
are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives.
Thiophene derivatives
, on the other hand, are known for their wide range of therapeutic properties with diverse applications in medicinal chemistry and material science. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties.
Biologische Aktivität
The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide , with a molecular formula of and a molecular weight of approximately 443.5 g/mol, has garnered attention in recent research for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thieno[3,2-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Acetamide group : Enhances solubility and may influence the compound's pharmacokinetics.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thieno[3,2-d]pyrimidine derivatives. For instance:
- Compounds with structural similarities exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 256 µg/mL .
Anticancer Potential
Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation:
- A study demonstrated that derivatives of this class showed cytotoxic effects against triple-negative breast cancer cells by inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
Case Study 1: Anticancer Activity
In a controlled in vitro study, derivatives similar to the target compound were tested against MDA-MB-231 breast cancer cells. The results indicated that modifications in the thiophene and pyrimidine structures significantly enhanced cytotoxicity. The most potent derivative showed an IC50 value of approximately 5 µM .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thieno[3,2-d]pyrimidine compounds. The study confirmed that these compounds effectively inhibited bacterial growth in various strains, suggesting their potential as lead compounds for antibiotic development .
Synthesis Methods
The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide typically involves:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of thiophene substituents using electrophilic aromatic substitution methods.
- Acetylation to form the acetamide group.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide, and how are reaction conditions optimized?
- The synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core, substitution with the thiophen-2-ylethyl group, and coupling with the 3-fluorophenylacetamide moiety. Key steps require precise temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or acetone for polar intermediates), and catalysts like K2CO3 to drive substitution reactions. Yield optimization often involves iterative adjustments of stoichiometry and reaction time .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substituent positions and aromaticity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared Spectroscopy (IR) identifies functional groups like carbonyl (C=O) and amide (N-H) bonds. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How is the compound’s solubility and stability evaluated for in vitro assays?
- Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry. Stability studies involve incubating the compound at 37°C in biological matrices (e.g., plasma) and analyzing degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity between similar thienopyrimidine derivatives?
- Discrepancies in IC50 values or target selectivity may arise from differences in substituent electronic effects (e.g., fluorine’s electronegativity) or steric hindrance. Comparative molecular docking studies (using AutoDock Vina) and free-energy calculations (MM-GBSA) can identify binding site interactions. Validate hypotheses by synthesizing analogs with modified substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) and retesting activity .
Q. How can computational methods predict the compound’s mechanism of action against kinase targets?
- Molecular dynamics simulations (GROMACS) model the compound’s interaction with ATP-binding pockets in kinases (e.g., EGFR or CDK2). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess charge distribution in the thienopyrimidine core, which influences hydrogen bonding with catalytic lysine residues. Validate predictions with kinase inhibition assays (ADP-Glo™) .
Q. What experimental designs are recommended to optimize regioselectivity in thienopyrimidine functionalization?
- Regioselective substitution at the pyrimidine C-2 or C-4 positions is influenced by directing groups (e.g., chloro vs. methoxy). Use protecting groups (e.g., tert-butoxycarbonyl for amines) and orthogonal reaction sequences (e.g., Suzuki coupling after core formation). Monitor reaction progress with TLC and LC-MS to isolate intermediates .
Q. How can researchers address low bioavailability observed in preclinical studies?
- Low oral bioavailability may stem from poor membrane permeability (LogP >5) or efflux by P-glycoprotein. Mitigate via prodrug strategies (e.g., esterification of the acetamide group) or co-administration with CYP3A4 inhibitors. Assess permeability using Caco-2 cell monolayers and PAMPA assays .
Methodological Resources
- Synthetic Protocols : Multi-step routes from and , including solvent/reagent tables.
- Characterization Data : NMR chemical shifts (δ 7.2–8.1 ppm for aromatic protons), HRMS m/z [M+H]<sup>+</sup> calculated for C23H18FN3O3S2: 484.08 .
- Biological Assays : Kinase inhibition protocols (IC50 determination) and cytotoxicity screening (MTT assay on HeLa cells) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
